

Unraveling UBX1325: A Senolytic Approach to Retinal Disease

Author: BenchChem Technical Support Team. Date: December 2025

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A Technical Guide to the Early Research and Discovery of a Novel Bcl-xL Inhibitor

This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on **UBX1325** (foselutoclax), a first-in-class senolytic agent developed by UNITY Biotechnology for the treatment of age-related eye diseases. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and initial human safety and efficacy data of this novel therapeutic.

Introduction: The Rationale for Senolytics in Ophthalmology

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly implicated in the pathogenesis of age-related diseases, including diabetic macular edema (DME) and wet age-related macular degeneration (wet AMD).[1][2][3] Senescent cells accumulate in diseased tissues and contribute to a chronic, sterile inflammatory environment through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and extracellular matrix-degrading proteases, collectively known as the senescence-associated secretory phenotype (SASP).[4] In the retina, this process is thought to drive vascular leakage, inflammation, and pathological neovascularization, key hallmarks of DME and wet AMD.[4][5]

UBX1325 is a potent and selective small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein that is critical for the survival of senescent cells.[6][7][8] By



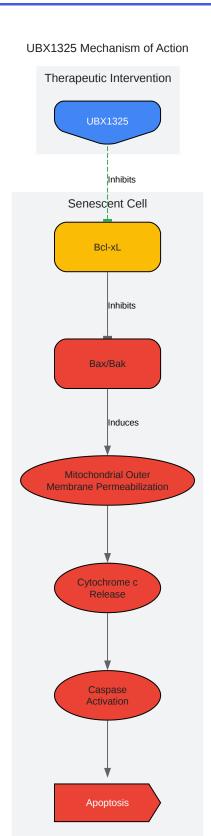
inhibiting Bcl-xL, **UBX1325** selectively induces apoptosis in senescent cells, thereby aiming to eliminate the source of chronic inflammation and pathological signaling in the retina.[5][8][9] This targeted approach represents a novel therapeutic strategy, moving beyond the management of downstream effects, such as with anti-VEGF therapies, to potentially modify the underlying disease process.

Mechanism of Action: Targeting Senescent Cells via Bcl-xL Inhibition

The core of **UBX1325**'s mechanism lies in the selective targeting of a vulnerability of senescent cells. These cells, while resistant to apoptosis from various insults, become dependent on prosurvival pathways, including the Bcl-2 family of proteins, for their continued existence. Bcl-xL, in particular, is upregulated in many senescent cell types and acts by sequestering pro-apoptotic proteins like Bax and Bak, preventing the initiation of the intrinsic apoptotic cascade.

UBX1325 disrupts this survival mechanism by binding to the BH3-binding groove of Bcl-xL, displacing pro-apoptotic proteins. This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in the apoptotic death of the senescent cell.





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UBX1325 selectively inhibits Bcl-xL, leading to apoptosis in senescent cells.



Preclinical Research: Validation in the Oxygen-Induced Retinopathy (OIR) Model

The initial preclinical validation of **UBX1325**'s therapeutic concept was conducted using the well-established oxygen-induced retinopathy (OIR) mouse model. This model mimics key aspects of proliferative retinopathies like DME and wet AMD, including a vaso-obliterative phase followed by a proliferative phase with pathological neovascularization.

Experimental Protocol: Oxygen-Induced Retinopathy (OIR) Mouse Model

- Animal Model: C57BL/6J mouse pups.
- Induction of OIR: On postnatal day 7 (P7), mouse pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen) for 5 days. This leads to the cessation of normal retinal vessel development and vaso-obliteration in the central retina.
- Induction of Neovascularization: On P12, the mice are returned to room air (normoxia). The
 resulting relative hypoxia in the avascular retina triggers an overproduction of pro-angiogenic
 factors, leading to pathological retinal neovascularization that peaks around P17.
- Intervention: A single intravitreal injection of **UBX1325** was administered.
- Assessment of Retinal Vasculature: At P17, the retinal vasculature was visualized and quantified. A common method involves cardiac perfusion with fluorescein-labeled dextran (FITC-dextran) followed by the preparation of retinal flatmounts.
- Quantitative Analysis: Key parameters quantified using imaging software (e.g., ImageJ) include:
 - Avascular Area: The area of the central retina devoid of blood vessels.
 - Neovascularization Area: The area of pathological new blood vessel growth, often appearing as tufts on the retinal surface.
 - Vascular Density: The density of the capillary network in different zones of the retina.

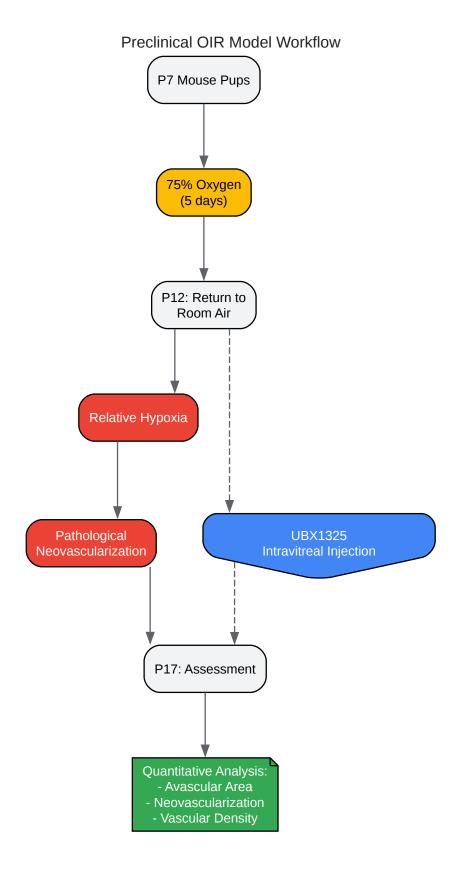


Preclinical Findings

In preclinical OIR studies, a single intravitreal injection of **UBX1325** demonstrated significant therapeutic effects:

- Reduction in Pathological Neovascularization: UBX1325 treatment led to a significant decrease in the area of neovascular tufts compared to vehicle-treated controls.
- Promotion of Healthy Vascular Regeneration: Notably, alongside the reduction in
 pathological neovascularization, UBX1325 promoted the regrowth of healthy blood vessels
 into the avascular areas of the retina. This is a key differentiator from anti-VEGF therapies,
 which can inhibit both pathological and physiological vascularization.
- Reduction in Vascular Leakage: UBX1325 was also shown to reduce retinal vascular leakage, a critical factor in the development of macular edema.
- Evidence of Senescence Clearance: Immunohistochemical analysis of retinal tissue from the
 OIR model showed an increase in markers of cellular senescence, such as p16INK4a and
 senescence-associated β-galactosidase (SA-β-gal), in the areas of neovascularization.
 Treatment with UBX1325 was associated with a reduction in these markers, consistent with
 its proposed mechanism of action.





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Workflow of the preclinical oxygen-induced retinopathy (OIR) mouse model.



Early Clinical Research: Phase 1 Trial in DME and Wet AMD

Following the promising preclinical results, **UBX1325** advanced into a Phase 1, first-in-human, open-label, single ascending dose clinical trial (NCT04537884) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced DME or wet AMD.[1][9][10]

Experimental Protocol: Phase 1 Clinical Trial (NCT04537884)

- Study Design: A Phase 1, open-label, single ascending dose study.[1][9][10]
- Patient Population: Patients with advanced DME or wet AMD for whom anti-VEGF therapy was no longer considered beneficial.[10][11]
- Dosing: A single intravitreal injection of UBX1325 was administered in escalating dose cohorts.[1][9] The initial cohorts received doses of 0.5, 1, 5, and 10 μg.[1][9]
- Primary Objective: To assess the safety and tolerability of a single intravitreal injection of UBX1325.
- Key Assessments:
 - Safety: Incidence of dose-limiting toxicities and treatment-emergent adverse events.
 - Efficacy (Exploratory):
 - Best-Corrected Visual Acuity (BCVA) measured in Early Treatment Diabetic Retinopathy Study (ETDRS) letters.
 - Central Subfield Thickness (CST) measured by spectral-domain optical coherence tomography (SD-OCT).
 - Presence of subretinal and intraretinal fluid (SRF/IRF) on SD-OCT.
- Follow-up: Patients were followed for 24 weeks post-injection.[1][9]



Phase 1 Clinical Findings

The Phase 1 study demonstrated a favorable safety profile and encouraging signs of clinical activity for **UBX1325**.

Safety and Tolerability: A single intravitreal injection of **UBX1325** was well-tolerated at all doses tested.[1][10][11] There were no dose-limiting toxicities, and no evidence of significant intraocular inflammation, infection, or hemorrhage.[1]

Efficacy Outcomes: The tables below summarize the key efficacy findings from the Phase 1 trial.

Best-Corrected Visual Acuity (BCVA) - DME Patients	
Timepoint	Observation
Week 12	6 out of 8 patients showed an improvement in BCVA.[1]
Week 24	5 out of 8 patients showed an improvement in BCVA.[1]
Week 24	62.5% of patients gained ≥5 ETDRS letters.[1]
Week 24	50% of patients gained ≥10 ETDRS letters.[1]
Central Subfield Thickness (CST) and Rescue Medication - DME Patients	
Timepoint	Observation
Through Week 24	CST remained stable in most patients.[1]
Through Week 24	62.5% of patients did not require rescue anti- VEGF medication.[1]



Best-Corrected Visual Acuity (BCVA) - Wet AMD Patients	
Timepoint	Observation
Week 4	7 out of 10 evaluable patients showed improved visual acuity.[1]
Week 12	5 out of 10 evaluable patients showed improved visual acuity.[1]
Central Subfield Thickness (CST) and Rescue Medication - Wet AMD Patients	
Timepoint	Observation
Through Week 12	CST remained stable.[1]
Through Week 12	80% of patients did not require rescue anti- VEGF medication.[1]
A reduction in subretinal and intraretinal fluid was also observed.[1]	

Conclusion and Future Directions

The early research and discovery of **UBX1325** have established a strong foundation for its development as a novel senolytic therapy for retinal diseases. The preclinical data provided a clear mechanistic rationale and demonstrated proof-of-concept in a relevant disease model. The subsequent Phase 1 clinical trial in patients with advanced DME and wet AMD provided critical evidence of a favorable safety profile and encouraging signs of durable improvements in vision and retinal structure following a single injection. These findings have supported the progression of **UBX1325** into later-stage clinical development to further evaluate its efficacy and potential as a transformative treatment for patients with these sight-threatening conditions.

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- To cite this document: BenchChem. [Unraveling UBX1325: A Senolytic Approach to Retinal Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861950#early-research-and-discovery-of-ubx1325]

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